Boc-2-amino-3-methoxybutanoic acid

Overview

Description

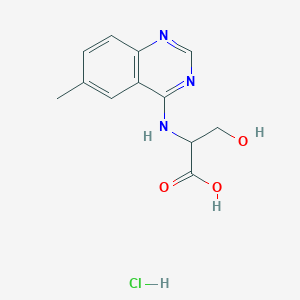

Boc-2-amino-3-methoxybutanoic acid, also known as Boc-L-AMM, is a compound used for proteomics research . It has a molecular formula of C10H19NO5 and a molecular weight of 233.27 .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular structure of Boc-2-amino-3-methoxybutanoic acid is represented by the formula C10H19NO5 . The structure includes a carbamate group (Boc) attached to the 2-amino-3-methoxybutanoic acid molecule .Chemical Reactions Analysis

The Boc group in Boc-2-amino-3-methoxybutanoic acid is stable towards most nucleophiles and bases . This stability allows for the use of a base-labile protection group such as Fmoc for an orthogonal protection strategy .Physical And Chemical Properties Analysis

Boc-2-amino-3-methoxybutanoic acid has unique physical, chemical, and biological properties that have gained increasing attention in several fields of research and industry.Scientific Research Applications

Peptide Synthesis and Modification

Unnatural amino acids like Boc-2-amino-3-methoxybutanoic acid are pivotal in mimicking peptide strands and forming β-sheet-like hydrogen-bonded structures. These structures are essential for understanding protein folding and designing peptides with desired properties. Nowick et al. (2000) demonstrated the use of an unnatural amino acid that mimics a tripeptide β-strand, facilitating the formation of β-sheet-like dimers, which are crucial for peptide synthesis and protein engineering (Nowick et al., 2000).

Chiral Synthesis

The synthesis of chiral compounds is a significant area in medicinal chemistry and drug development. Kano et al. (1988) explored the highly diastereoselective synthesis of β, γ-diamino acids from D-phenylalanine, utilizing derivatives similar to Boc-2-amino-3-methoxybutanoic acid. This research contributes to the development of new methodologies for synthesizing chiral compounds with potential pharmaceutical applications (Kano et al., 1988).

Drug Delivery and Gene Transfer

Amino acid-derived block copolymers, incorporating Boc-protected amino acids, are studied for their potential in drug delivery and gene transfer. Kumar et al. (2013) designed amino acid biomolecules derived hybrid block copolymers, demonstrating their capability as vehicles for both drug delivery and gene transfer, showcasing the versatility of amino acid derivatives in biomedicinal therapy (Kumar et al., 2013).

Catalytic Synthesis

The catalytic synthesis of amino acid derivatives, including those similar to Boc-2-amino-3-methoxybutanoic acid, is crucial for efficient and environmentally friendly chemical processes. Heydari et al. (2007) demonstrated the use of heteropoly acid H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines, a key step in synthesizing N-Boc protected amino acids, highlighting the importance of catalysts in the synthesis of amino acid derivatives (Heydari et al., 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSUOKFUIPMDDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3101627.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-hydroxynicotinamide](/img/structure/B3101633.png)

![3-methyl-2-{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid](/img/structure/B3101647.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]pentanoic acid](/img/structure/B3101672.png)

![Methyl 4-methylsulfanyl-2-[[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]butanoate](/img/structure/B3101699.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-4-methyl-pentanoic acid](/img/structure/B3101707.png)

![4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3101717.png)